(9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone
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Overview
Description
(9-chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone is a member of acridines.
Scientific Research Applications
Biological Properties and Probe for Nucleic Acids
One of the significant applications of compounds related to (9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone is in biological research. For instance, spin-labeled 9-aminoacridines, closely related to the specified compound, were synthesized and evaluated for their biological activities. These compounds were particularly useful in unwinding calf thymus DNA, indicating potential applications as probes for studying nucleic acids (Sinha et al., 1976).
Crystal Structure Analysis
Another important application area is in crystallography. For instance, studies have been conducted on compounds like the (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, revealing insights into molecular structures and interactions (Revathi et al., 2015). These analyses are crucial for understanding molecular interactions and designing new molecules with specific properties.
Synthesis and Metabolic Studies
Compounds structurally similar to this compound have been synthesized and labeled for metabolic studies. For example, a tetrahydroacridine, a cholinesterase inhibitor, was labeled with carbon-14 for metabolic studies, indicating applications in pharmacokinetics and drug metabolism research (Nishioka et al., 1992).
Material Synthesis
The synthesis of related compounds has also been explored for various applications. Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, for example, indicates applications in material science, where these compounds serve as intermediates for further chemical reactions (Zheng Rui, 2010).
Anticancer Research
Another research avenue is the exploration of anticancer properties. Synthesized compounds similar to the specified chemical have been evaluated for their potential as anticancer agents (Gouhar & Raafat, 2015).
Properties
Molecular Formula |
C20H23ClN2O |
---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
(9-chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H23ClN2O/c1-13-8-10-23(11-9-13)20(24)14-6-7-16-18(12-14)22-17-5-3-2-4-15(17)19(16)21/h6-7,12-13H,2-5,8-11H2,1H3 |
InChI Key |
UEXPGQPSJGWVRA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)Cl |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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